5-(4-Acetamidophenyl)picolinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C14H12N2O3 |
|---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
5-(4-acetamidophenyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H12N2O3/c1-9(17)16-12-5-2-10(3-6-12)11-4-7-13(14(18)19)15-8-11/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
ATLUDZOLKFJBNB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O |
Origin of Product |
United States |
The World of Pyridine Carboxylic Acid Derivatives
Pyridine (B92270) carboxylic acid derivatives represent a prominent class of organic compounds extensively investigated in medicinal chemistry and pharmacology. ontosight.ai Their defining structural feature is a pyridine ring—a six-membered aromatic ring containing one nitrogen atom—substituted with a carboxylic acid group. This arrangement provides a versatile scaffold that allows for a wide range of chemical modifications, enabling the fine-tuning of a molecule's biological activity and selectivity. nih.gov
The inclusion of the nitrogen atom in the aromatic ring, along with the acidic nature of the carboxylic group, imparts unique physicochemical properties to these molecules. nih.govmdpi.com These properties, including the potential for hydrogen bonding and coordination with metal ions, are crucial for their interactions with biological targets such as enzymes and receptors. ontosight.ainih.gov Consequently, derivatives of pyridine carboxylic acid have been explored for a diverse array of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities. ontosight.ai
Picolinic Acid: a Key Pharmacophore
Picolinic acid, or 2-pyridinecarboxylic acid, serves as the fundamental building block for 5-(4-Acetamidophenyl)picolinic acid. wikipedia.org A pharmacophore is a specific arrangement of atoms or functional groups within a molecule that is responsible for its biological activity. The picolinic acid moiety is recognized as a significant pharmacophore in drug discovery due to its inherent ability to chelate metal ions. wikipedia.org This chelating property is of particular interest as many enzymes rely on metal ions for their catalytic function. nih.gov
Beyond its role in enzyme inhibition, picolinic acid itself is a catabolite of the amino acid tryptophan in the human body and is implicated in various neuroprotective, immunological, and anti-proliferative effects. wikipedia.org It is also thought to aid in the intestinal absorption of essential divalent and trivalent ions. wikipedia.org The structural rigidity of the pyridine (B92270) ring combined with the reactive carboxylic acid group makes picolinic acid an attractive starting point for the synthesis of new therapeutic agents. pensoft.net Its derivatives have been investigated for a range of activities, from anticancer to central nervous system effects. pensoft.netnih.gov
The Rise of 5 4 Acetamidophenyl Picolinic Acid and Its Analogs
Synthetic Pathways for this compound
The synthesis of this compound is typically achieved through a multi-step process that culminates in the formation of the carboxylic acid. The key steps involve the strategic formation of the biaryl core, often via a cross-coupling reaction, followed by the deprotection or conversion of a precursor group to the final picolinic acid moiety.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a primary strategy for synthesizing the 5-aryl picolinate (B1231196) scaffold. researchgate.net The Suzuki-Miyaura coupling is a particularly effective method, involving the reaction of an organoboron compound with an organohalide.
In a common synthetic route, a halogenated picolinic acid ester, such as methyl 5-bromopicolinate, is coupled with 4-acetamidophenylboronic acid. This reaction is catalyzed by a palladium complex in the presence of a base. The ester group serves as a protected form of the carboxylic acid, preventing unwanted side reactions during the coupling step. A variety of palladium catalysts, ligands, and bases can be employed to optimize the reaction yield and purity of the resulting biaryl ester intermediate, methyl 5-(4-acetamidophenyl)picolinate. researchgate.netnih.gov
The selection of reaction conditions is crucial for an efficient coupling. Factors such as the catalyst, ligand, base, and solvent system are optimized to achieve high yields.
Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling
| Parameter | Example Condition | Role in Reaction | Reference |
|---|---|---|---|
| Palladium Catalyst | Pd(OAc)₂ (Palladium(II) Acetate) or Pd(dppf)Cl₂ | Facilitates the catalytic cycle for C-C bond formation. | researchgate.netmdpi.com |
| Ligand | PCy₃ (Tricyclohexylphosphine) or PPh₃ (Triphenylphosphine) | Stabilizes the palladium center and influences its reactivity and selectivity. | researchgate.netnih.gov |
| Base | K₂CO₃ (Potassium Carbonate) or K₂HPO₄·3H₂O | Activates the boronic acid and participates in the transmetalation step. | researchgate.netnih.gov |
| Solvent | Methanol (MeOH), Toluene, or a biphasic mixture (Toluene/Water) | Solubilizes reactants and influences reaction temperature and kinetics. | researchgate.netmdpi.com |
The final step in the synthesis of this compound is the hydrolysis of the ester intermediate (e.g., methyl 5-(4-acetamidophenyl)picolinate). libretexts.orglibretexts.org This reaction, known as saponification when carried out under basic conditions, converts the ester into a carboxylate salt, which is then acidified to yield the final carboxylic acid. masterorganicchemistry.com
Basic hydrolysis is generally preferred over acidic hydrolysis for this transformation. chemguide.co.uk The reaction with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is typically irreversible, driving the reaction to completion and leading to higher yields. masterorganicchemistry.com In contrast, acid-catalyzed hydrolysis is a reversible equilibrium process, which may not proceed to completion without the use of a large excess of water. libretexts.orglibretexts.org
The procedure involves heating the ester under reflux with an aqueous solution of a strong base like NaOH. chemguide.co.uk After the reaction is complete, the resulting solution contains the sodium salt of the carboxylic acid. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to precipitate the desired this compound, which can then be isolated. chemguide.co.ukprepchem.com
Rational Design and Synthesis of Novel Analogs and Derivatives
The rational design of analogs of this compound allows for the systematic modulation of its physicochemical and biological properties. mdpi.com Modifications can be targeted at the picolinic acid ring, the acetamidophenyl group, or by incorporating entirely new structural motifs.
Structural modifications to both the picolinic acid and acetamidophenyl moieties can be used to explore structure-activity relationships.
Acetamidophenyl Moiety: The acetamide (B32628) group is a key feature, often involved in hydrogen bonding with biological targets. archivepp.com Modifications to this group, such as altering the alkyl substituent on the acetyl group or replacing the entire acetamide with other functional groups (e.g., sulfonamides, ureas), can change its hydrogen bond donor/acceptor capabilities. Furthermore, adding substituents to the phenyl ring can modulate lipophilicity and steric interactions. For instance, the introduction of bulky groups can significantly alter biological activity. nih.gov
A key strategy for creating novel derivatives is the incorporation of additional heterocyclic ring systems, which can introduce new binding interactions and significantly alter the molecule's properties. Pyrazoles, for example, are five-membered aromatic rings that have been successfully incorporated into picolinic acid structures. mdpi.com
In one approach, the 6-position of the picolinic acid core is modified by coupling it with a substituted pyrazole (B372694) ring. This has been a fruitful strategy in the development of novel herbicides, demonstrating that the introduction of a new heterocyclic system can lead to compounds with enhanced biological activity compared to the parent structures. mdpi.comnih.govresearchgate.net Another advanced method involves palladium-catalyzed intramolecular C-H/N-H coupling, where a picolinamide (B142947) directing group facilitates the formation of a new fused heterocyclic ring, creating complex polycyclic structures. nih.gov
Table 2: Examples of Heterocyclic Ring Incorporation in Picolinic Acid Derivatives
| Parent Scaffold | Incorporated Heterocycle | Position of Incorporation | Synthetic Strategy | Reference |
|---|---|---|---|---|
| Clopyralid (3,6-dichloropicolinic acid) | Substituted Pyrazole | 6-position | Modification of the parent structure. | mdpi.com |
| Picloram (4-amino-3,5,6-trichloropicolinic acid) | 5-Aryl-substituted Pyrazole | 6-position | Template-based design and synthesis. | nih.govresearchgate.net |
| Generic Picolinamide | Pyrrolidine, Indoline | Fused to pyridine ring | Intramolecular Pd-catalyzed C-H/N-H coupling. | nih.gov |
The core structure of this compound can serve as a versatile intermediate for the synthesis of more complex molecules. google.comgoogle.com The functional groups present—the carboxylic acid, the amide, and the aromatic rings—provide multiple handles for further chemical transformations.
The carboxylic acid group is a particularly useful anchor point. It can be readily converted into a variety of other functional groups, such as amides, esters, or ketones, using standard organic chemistry reactions. For example, coupling the carboxylic acid with various amines using peptide coupling reagents (like HATU) can generate a library of picolinamide derivatives. google.com Patents often describe the use of such picolinic acid intermediates in the synthesis of complex pharmaceutical agents, highlighting their importance as building blocks in drug discovery programs. google.comgoogle.com These intermediates are designed to allow for the late-stage introduction of diversity, enabling the efficient generation of a wide range of analogs for biological screening.
Spectroscopic and Elemental Characterization Techniques in Synthetic Organic Chemistry
The structural elucidation of novel compounds is a cornerstone of synthetic organic chemistry. A combination of spectroscopic and elemental analyses provides a comprehensive profile of a molecule, confirming its identity and purity. For this compound, these techniques are indispensable for verifying the successful coupling of the 4-acetamidophenyl group to the picolinic acid backbone.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR spectra are critical for the structural confirmation of this compound, providing information on the chemical environment, connectivity, and number of protons and carbon atoms. umsl.edu
In a typical ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the picolinic acid ring, the disubstituted benzene (B151609) ring, the acetyl methyl group, and the amide N-H proton. The chemical shifts (δ) and coupling patterns (singlet, doublet, etc.) are indicative of the electronic environment and neighboring protons. For instance, the protons on the pyridine ring typically appear in the downfield region (δ 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group. rsc.orgchemicalbook.com The protons on the phenyl ring will show a characteristic AA'BB' system, and the acetyl group will present as a sharp singlet around δ 2.1 ppm.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and electronic environment. Key expected signals include those for the carboxylic acid carbonyl, the amide carbonyl, and the various aromatic and aliphatic carbons. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound
Note: The following data is a hypothetical representation based on typical chemical shifts for the constituent functional groups and related structures, as specific experimental data for this compound is not widely published.
¹H NMR (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.5 | br s | 1H | COOH |
| ~10.2 | s | 1H | NH |
| ~9.0 | d | 1H | H-6 (Py) |
| ~8.3 | dd | 1H | H-4 (Py) |
| ~8.1 | d | 1H | H-3 (Py) |
| ~7.8 | d | 2H | Ar-H (ortho to NHAc) |
| ~7.7 | d | 2H | Ar-H (ortho to Py) |
¹³C NMR (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~169.0 | C=O (Amide) |
| ~166.5 | C=O (Acid) |
| ~149.5 | C-6 (Py) |
| ~148.0 | C-2 (Py) |
| ~140.0 | C-Ar (C-NHAc) |
| ~139.0 | C-4 (Py) |
| ~135.0 | C-5 (Py) |
| ~132.0 | C-Ar (C-Py) |
| ~129.0 | C-Ar (CH, ortho to Py) |
| ~126.5 | C-3 (Py) |
| ~119.5 | C-Ar (CH, ortho to NHAc) |
Mass Spectrometry (MS) for Molecular Weight and Purity Assessment
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a synthetic chemist, it is essential for confirming the molecular weight of a target compound and assessing its purity. High-resolution mass spectrometry (HRMS) can determine the molecular weight with high precision, which allows for the calculation of the molecular formula.
For this compound (C₁₄H₁₂N₂O₃), the expected exact mass is approximately 256.0848 g/mol . In an electrospray ionization (ESI) mass spectrum, the compound would typically be observed as a protonated molecule [M+H]⁺ at m/z 257.0921 or a deprotonated molecule [M-H]⁻ at m/z 255.0775, depending on the ionization mode. The presence of this molecular ion peak is a strong confirmation of the compound's identity. Further fragmentation patterns (MS/MS) can provide additional structural information. mzcloud.org
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ionization Mode | Adduct | Calculated m/z |
| ESI+ | [M+H]⁺ | 257.0921 |
| ESI+ | [M+Na]⁺ | 279.0740 |
| ESI- | [M-H]⁻ | 255.0775 |
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group absorbs IR radiation at a characteristic frequency (wavenumber), making the resulting spectrum a molecular "fingerprint."
The FTIR spectrum of this compound is expected to show several key absorption bands. A very broad peak from approximately 2500 to 3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid, which is often superimposed on C-H stretching bands. A sharp peak around 3300 cm⁻¹ would indicate the N-H stretch of the secondary amide. Two strong carbonyl (C=O) stretching bands would be visible: one for the carboxylic acid around 1700-1720 cm⁻¹ and another for the amide (Amide I band) around 1660-1680 cm⁻¹. Other significant peaks include C=C and C=N stretching in the aromatic region (1450-1600 cm⁻¹) and the N-H bend (Amide II band) around 1550 cm⁻¹. researchgate.netresearchgate.net
Interactive Data Table: Predicted FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| ~3300 | Medium, Sharp | N-H stretch (Amide) |
| ~3100-3000 | Medium | C-H stretch (Aromatic) |
| ~1710 | Strong, Sharp | C=O stretch (Carboxylic acid) |
| ~1670 | Strong, Sharp | C=O stretch (Amide I) |
| ~1600, 1580, 1480 | Medium-Weak | C=C/C=N stretch (Aromatic rings) |
| ~1550 | Medium | N-H bend (Amide II) |
| ~1300 | Medium | C-O stretch (Carboxylic acid) |
| ~1250 | Medium | C-N stretch (Amide/Aryl) |
Elemental Analysis (CHNS) for Compositional Verification
Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is used to determine the empirical formula of a compound. By comparing the experimentally determined percentages with the calculated theoretical values based on the proposed molecular formula, one can confirm the elemental composition and assess the purity of the sample. For a pure sample of this compound (C₁₄H₁₂N₂O₃), the experimental values should be within ±0.4% of the theoretical values. nih.gov
Interactive Data Table: Theoretical Elemental Composition of this compound (C₁₄H₁₂N₂O₃)
| Element | Molecular Weight ( g/mol ) | Theoretical Percentage (%) |
| Carbon (C) | 168.14 | 65.62 |
| Hydrogen (H) | 12.09 | 4.72 |
| Nitrogen (N) | 28.02 | 10.93 |
| Oxygen (O) | 47.99 | 18.73 |
| Total | 256.24 | 100.00 |
Chromatographic Techniques for Separation and Purity Profiling
Chromatographic methods are central to the analytical workflow of "this compound," enabling its separation from impurities and its precise quantification.
High-Performance Liquid Chromatography (HPLC) stands as a primary technique for assessing the purity of "this compound" and for its identification. The method's high resolution and sensitivity allow for the separation of the main compound from structurally related impurities that may have formed during synthesis or degradation. A typical HPLC method would involve a reversed-phase column, such as a C18, with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The gradient elution, where the proportion of the organic solvent is increased over time, facilitates the separation of compounds with varying polarities. Detection is commonly achieved using a UV detector, as the aromatic rings and conjugated systems in "this compound" allow for strong absorbance at specific wavelengths. The retention time of the compound under defined chromatographic conditions serves as a key identifier, while the peak area is proportional to its concentration, allowing for the calculation of purity.
Table 1: Illustrative HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
For the highly sensitive and selective quantification of "this compound," particularly at trace levels in biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. This technique couples the separation power of LC with the mass analysis capabilities of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using electrospray ionization (ESI), and the resulting ions are guided into the mass spectrometer. In tandem MS, a specific precursor ion corresponding to the protonated or deprotonated molecule of "this compound" is selected and then fragmented to produce characteristic product ions. The monitoring of these specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, minimizing interference from other components in the sample. This makes LC-MS/MS ideal for pharmacokinetic studies where minute quantities of the compound need to be measured in plasma or tissue samples.
Table 2: Example LC-MS/MS Parameters for Quantification of this compound
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ |
| Product Ions (m/z) | Specific fragments of the parent compound |
| Collision Energy | Optimized for fragmentation |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Physicochemical Profiling for Compound Optimization in Drug Discovery Research
The success of a compound in a drug discovery pipeline is heavily dependent on its physicochemical properties. For "this compound," key parameters like aqueous solubility and brain permeability are critical determinants of its potential therapeutic utility.
Aqueous solubility is a crucial property that affects a compound's absorption and distribution in the body. The solubility of "this compound" can be determined using various methods, such as the shake-flask method, which is considered the gold standard. In this method, an excess of the solid compound is equilibrated with a specific aqueous buffer (e.g., phosphate-buffered saline, PBS, at a physiological pH of 7.4) for a set period, typically 24 to 48 hours, to ensure saturation is reached. The suspension is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is measured, often by HPLC or UV spectroscopy. This provides a quantitative value for the equilibrium solubility. Poor aqueous solubility can be a significant hurdle in drug development, and early assessment allows for strategies to be implemented to improve it, such as salt formation or the use of formulation vehicles.
Table 3: Representative Data for Aqueous Solubility of this compound
| Parameter | Result |
| Method | Shake-flask |
| Medium | Phosphate-Buffered Saline (PBS), pH 7.4 |
| Temperature | 25 °C |
| Equilibration Time | 24 hours |
| Solubility (µg/mL) | Data dependent on experimental results |
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is paramount. The brain permeability of "this compound" is evaluated in preclinical models to predict its potential for CNS activity. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA), can provide an initial screen of a compound's passive diffusion across a lipid membrane, simulating the BBB. For more definitive data, in vivo studies in animal models, such as rodents, are conducted. These studies typically involve administering the compound systemically and then measuring its concentration in both the blood plasma and the brain tissue at various time points. The brain-to-plasma concentration ratio (Kp) is then calculated to quantify the extent of brain penetration. A higher Kp value generally indicates better brain permeability. These studies are essential for understanding whether "this compound" can reach its intended therapeutic target within the CNS in sufficient concentrations.
Table 4: Illustrative Data from a Preclinical Brain Permeability Study of this compound
| Parameter | Description |
| Animal Model | Mouse |
| Dosing Route | Intravenous |
| Time Points | 15, 30, 60, 120 minutes post-dose |
| Brain-to-Plasma Ratio (Kp) | Calculated from measured concentrations |
Pharmacological Investigations and Biological Activity Profiling in Preclinical Models
Elucidation of Molecular Mechanisms of Action
The molecular mechanisms underlying the biological activities of 5-(4-acetamidophenyl)picolinic acid are multifaceted, involving interactions with various cellular targets.
While direct studies on the EP2 receptor antagonist properties of this compound are not extensively available, the broader class of picolinic acid derivatives has been investigated for their interaction with prostanoid receptors. The prostaglandin (B15479496) E2 (PGE2) receptor EP2 subtype is a key player in inflammation. nih.gov Antagonists of the EP2 receptor are considered promising for their anti-inflammatory benefits. nih.gov For instance, the compound TG11-77, a potent EP2 antagonist, has shown efficacy in animal models of status epilepticus by reducing neuroinflammation and cognitive deficits. nih.gov Given the structural similarities, it is plausible that this compound could exhibit some affinity for the EP2 receptor, though specific binding and functional antagonism studies are required to confirm this hypothesis.
Metallo-β-lactamases: The emergence of bacterial resistance to β-lactam antibiotics, often mediated by metallo-β-lactamases (MBLs), presents a significant therapeutic challenge. nih.gov Picolinic acid derivatives have shown promise as inhibitors of these enzymes. Specifically, derivatives of dipicolinic acid have been identified as potent inhibitors of New Delhi metallo-β-lactamase-1 (NDM-1). nih.gov One such inhibitor demonstrated high selectivity for MBLs and, when co-administered with imipenem, restored susceptibility in resistant bacterial strains. nih.gov This suggests that the picolinic acid scaffold within this compound could potentially interact with the active site of MBLs, but direct inhibitory studies are necessary.
EGFR Kinase Domain: The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy. researchtopractice.com Derivatives containing an acetamidophenyl group have been investigated as EGFR kinase inhibitors. For example, a 2-acetamidobenzothiazole derivative displayed potent inhibition of EGFR kinase with an IC50 value of 0.239 µM and exhibited significant antitumor activity against various cancer cell lines. nih.gov Similarly, a theobromine (B1682246) derivative incorporating a (para-chloro)acetamide moiety was designed as an EGFR inhibitor and showed promising binding potential in molecular docking studies. nih.gov These findings suggest that the 4-acetamidophenyl portion of this compound might contribute to EGFR kinase inhibition.
Sec14p: There is currently no publicly available research investigating the interaction between this compound or its close analogs and the lipid-binding protein Sec14p.
Picolinic acid is known to be a chelating agent for zinc ions. wikipedia.org This property is relevant to its interaction with zinc finger proteins, which play crucial roles in various cellular processes. The protein Piccolo, a component of the presynaptic active zone, contains zinc finger domains that interact with other synaptic proteins. nih.gov While direct evidence for the modulation of zinc finger proteins by this compound is lacking, the inherent zinc-chelating ability of its picolinic acid core suggests a potential for such interactions.
Endoplasmic reticulum (ER) stress can trigger apoptosis, a programmed cell death pathway. Some chemical compounds can induce ER stress, leading to the activation of apoptotic signaling. For instance, the insecticide acetamiprid (B1664982) has been shown to induce apoptosis in neural cells through the induction of ER stress and the generation of reactive oxygen species. nih.gov Another compound, apatinib, a VEGFR-2 inhibitor, has been demonstrated to induce ER stress-mediated apoptosis and autophagy in esophageal squamous cell carcinoma cells. nih.gov The acetamidophenyl moiety in this compound could potentially play a role in inducing similar cellular stress responses, although this requires experimental validation.
In Vitro and In Vivo Preclinical Therapeutic Potential Assessment
Picolinic acid and its derivatives have demonstrated anti-inflammatory properties in various preclinical models. Picolinic acid itself has been shown to possess broad-spectrum antiviral activity by inhibiting the entry of enveloped viruses, a mechanism that can be linked to modulating inflammatory responses. nih.gov A study on tryptophan metabolism in chronic hepatitis B patients found that elevated levels of picolinic acid were associated with reduced levels of the hepatitis B surface antigen and the pro-inflammatory cytokine IL-2, while increasing the anti-inflammatory cytokine IL-10. frontiersin.org Furthermore, various derivatives of naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), have been synthesized and shown to possess significant anti-inflammatory activity in models such as the carrageenan-induced paw edema test. nih.gov Baicalin butyl ester, a derivative of the flavonoid baicalin, exhibited enhanced anti-inflammatory activity, potentially through the PI3K-AKT signaling pathway. frontiersin.org These findings support the potential for this compound to exert anti-inflammatory effects, which warrants further investigation in relevant disease models.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
Due to the lack of biological activity data for this compound, no specific Structure-Activity Relationship (SAR) or Quantitative Structure-Activity Relationship (QSAR) studies have been conducted for this compound.
Without experimental data on the biological potency and selectivity of this compound, it is not possible to establish correlations with its specific structural features—the acetamidophenyl group at the 5-position of the picolinic acid core.
The key pharmacophoric features of this compound that would be responsible for any potential biological activity have not been identified, as no such activity has been reported. General SAR studies on other picolinic acid derivatives have highlighted the importance of the pyridine (B92270) carboxylic acid moiety for certain activities, but these cannot be directly extrapolated to this specific compound without dedicated research. frontiersin.org
Based on an extensive review of available scientific literature, there is a clear gap in the research concerning the pharmacological properties of this compound. While the parent compound, picolinic acid, and its other derivatives have shown promise in various therapeutic areas, including antimicrobial, anticancer, antiviral, and herbicidal applications, this compound remains uninvestigated. Future research is warranted to determine if the addition of the 4-acetamidophenyl substituent at the 5-position of the picolinic acid scaffold confers any unique biological activities and to establish its pharmacological profile.
Development of Predictive Models for Optimized Analog Design
The design of novel analogs of a lead compound, such as this compound, is a critical step in drug discovery, aimed at improving potency, selectivity, and pharmacokinetic properties. The integration of computational chemistry and predictive modeling has become an indispensable part of this process, allowing for the rational design of new chemical entities with a higher probability of success. nih.govyoutube.com These in silico methods help to prioritize the synthesis of compounds, thereby saving time and resources. mdpi.com This section details the development of predictive models, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, tailored for the optimized design of this compound analogs.
The fundamental principle behind these models is to establish a correlation between the structural or physicochemical properties of a series of compounds and their biological activity. youtube.comnih.gov For the development of predictive models for this compound analogs, a dataset of structurally related molecules with their corresponding biological activities (e.g., IC₅₀ values) would be required.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR models are mathematical equations that relate the chemical structure of a molecule to its biological activity. youtube.com The development of a robust QSAR model involves several key steps:
Data Set Preparation: A crucial first step is the compilation of a dataset of this compound analogs and their experimentally determined biological activities. This dataset is then typically divided into a training set, used to build the model, and a test set, used to validate its predictive power. scienceopen.com
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be classified into different categories:
1D Descriptors: Molecular weight, atom count, etc.
2D Descriptors: Topological indices, molecular connectivity indices, etc.
3D Descriptors: van der Waals volume, polar surface area, etc.
Model Building and Validation: Using the training set, a mathematical model is generated using various statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like support vector machines (SVM) and random forest (RF). nih.gov The predictive ability of the model is then rigorously assessed using the test set. mdpi.com
A hypothetical 2D-QSAR model for a series of this compound analogs might yield an equation like the following:
pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)
Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors could represent properties like hydrophobicity (logP), electronic effects (Hammett constants), or steric parameters (molar refractivity).
The insights gained from the QSAR model can be used to predict the activity of novel, unsynthesized analogs. For instance, if the model indicates that a higher value for a particular descriptor positively correlates with activity, new analogs can be designed to possess this feature.
Pharmacophore Modeling
Pharmacophore modeling is another powerful computational technique used in drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. nih.gov The development of a pharmacophore model for this compound would involve:
Feature Identification: Identifying the key chemical features responsible for biological activity. For this compound, these might include:
Hydrogen bond donors and acceptors
Aromatic rings
Hydrophobic groups
Ionizable groups
Model Generation: Aligning a set of active analogs and extracting the common features to generate a 3D pharmacophore hypothesis. frontiersin.org This model defines the spatial arrangement of these features.
Model Validation: The generated pharmacophore model is then validated for its ability to distinguish between active and inactive molecules. nih.gov
A validated pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel scaffolds that possess the desired features for biological activity, a process known as scaffold hopping. nih.gov
Illustrative Data for Model Development
The following tables represent hypothetical data that would be used in the development of predictive models for analogs of this compound.
Table 1: Hypothetical Dataset of this compound Analogs and their Biological Activity
| Compound ID | R-Group Modification | IC₅₀ (µM) | pIC₅₀ |
| 1 | -H (Parent Compound) | 10.5 | 4.98 |
| 2 | -F | 8.2 | 5.09 |
| 3 | -Cl | 5.1 | 5.29 |
| 4 | -CH₃ | 12.3 | 4.91 |
| 5 | -OCH₃ | 7.5 | 5.12 |
| 6 | -CF₃ | 2.8 | 5.55 |
| 7 | -NO₂ | 1.9 | 5.72 |
| 8 | -NH₂ | 15.0 | 4.82 |
Table 2: Calculated Molecular Descriptors for QSAR Modeling (Hypothetical)
| Compound ID | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) |
| 1 | 256.26 | 2.1 | 86.5 |
| 2 | 274.25 | 2.3 | 86.5 |
| 3 | 290.71 | 2.8 | 86.5 |
| 4 | 270.29 | 2.5 | 86.5 |
| 5 | 286.29 | 2.2 | 95.7 |
| 6 | 324.26 | 3.0 | 86.5 |
| 7 | 301.26 | 2.0 | 132.3 |
| 8 | 271.28 | 1.5 | 112.5 |
Table 3: Key Pharmacophoric Features Derived from Active Analogs
| Feature | Description | Present in Active Analogs |
| Aromatic Ring 1 | Phenyl ring | Yes |
| Aromatic Ring 2 | Pyridine ring | Yes |
| Hydrogen Bond Donor | Amide N-H | Yes |
| Hydrogen Bond Acceptor 1 | Amide C=O | Yes |
| Hydrogen Bond Acceptor 2 | Carboxylic acid C=O | Yes |
| Negative Ionizable | Carboxylic acid | Yes |
By leveraging these predictive models, medicinal chemists can make more informed decisions in the design of new analogs of this compound, ultimately accelerating the discovery of more effective therapeutic agents.
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is fundamental in predicting the interaction between a ligand, such as 5-(4-acetamidophenyl)picolinic acid, and a target protein.
Molecular docking simulations can estimate the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction between the ligand and the target. A lower binding energy typically suggests a more stable complex. The simulation also reveals the most likely binding pose, or conformation, of the ligand within the target's binding site. For this compound, this would involve modeling how its acetamidophenyl and picolinic acid moieties orient themselves to interact with the amino acid residues of a given protein.
Table 1: Hypothetical Docking Scores of this compound with Various Targets
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Moieties |
| Cyclooxygenase-2 (COX-2) | -8.5 | Picolinic acid, Acetamido group |
| Tumor Necrosis Factor-alpha (TNF-α) | -7.9 | Phenyl ring, Carboxylic acid |
| p38 MAP Kinase | -9.1 | Picolinic acid, Phenyl ring |
Note: The data in this table is purely illustrative and intended to demonstrate the type of information that would be generated from molecular docking studies.
Beyond predicting the binding pose, molecular docking allows for a detailed analysis of the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. By identifying the key amino acid residues in the binding site that interact with specific functional groups of this compound (the carboxylate of the picolinic acid, the amide group, or the aromatic rings), researchers can understand the structural basis of its potential activity.
Molecular Dynamics (MD) Simulations for Understanding Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility and stability of the complex.
MD simulations can reveal how the binding of this compound might induce conformational changes in the target protein, and vice versa. It also allows for the assessment of the stability of the binding pose predicted by docking. By simulating the complex in a solvated environment over nanoseconds or even microseconds, researchers can observe whether the ligand remains stably bound or if it dissociates, and what conformational fluctuations occur.
Table 2: Illustrative Binding Free Energy Components for a this compound-Protein Complex
| Energy Component | Value (kcal/mol) |
| Van der Waals Energy | -45.2 |
| Electrostatic Energy | -20.5 |
| Polar Solvation Energy | 30.8 |
| Non-polar Solvation Energy | -5.1 |
| Total Binding Free Energy | -40.0 |
Note: The data in this table is hypothetical and serves as an example of the output from an MM/PBSA calculation.
In Silico Approaches for Compound Library Design and Optimization
The insights gained from molecular docking and MD simulations of this compound can guide the in silico design of new, potentially more potent, derivatives. By understanding the key interactions and the structure-activity relationship, chemists can computationally design a library of related compounds with modifications to the core structure. For example, different substituents could be added to the phenyl ring or the pyridine (B92270) ring to enhance binding affinity or improve pharmacokinetic properties. These virtual libraries can then be screened using the same computational techniques to prioritize the most promising candidates for synthesis and experimental testing.
Future Directions and Emerging Research Opportunities
Development of Advanced 5-(4-Acetamidophenyl)picolinic Acid Analogs with Improved Pharmacological Profiles
The core structure of this compound offers multiple points for chemical modification to enhance its therapeutic potential. The development of advanced analogs is a cornerstone of medicinal chemistry, aiming to optimize a compound's efficacy, selectivity, and pharmacokinetic properties. Future research can systematically explore modifications to its distinct chemical domains: the picolinic acid ring, the phenyl linker, and the terminal acetamido group.
Structural modifications could be guided by computational modeling and structure-activity relationship (SAR) studies to predict how changes will affect the molecule's interaction with biological targets. For instance, studies on other picolinic acid derivatives have shown that even minor changes to substituents can significantly alter the molecule's conformation and crystal packing, which in turn influences its biological activity and properties. nih.gov
Key strategies for analog development include:
Bioisosteric Replacement: The acetamido group (-NHCOCH₃) could be replaced with other functional groups like sulfonamides, ureas, or different acyl groups to modulate hydrogen bonding capacity, lipophilicity, and metabolic stability.
Scaffold Hopping: While retaining the key pharmacophoric features, the pyridine (B92270) ring could be replaced with other heterocyclic systems to explore novel intellectual property space and potentially discover analogs with different target affinities.
Substitution Pattern Modification: Altering the substitution pattern on both the pyridine and phenyl rings could fine-tune the electronic properties and spatial arrangement of the molecule, potentially leading to enhanced binding at a target site.
A systematic approach to generating and screening a library of these analogs against various biological assays will be crucial for identifying candidates with superior pharmacological profiles.
| Hypothetical Analog Series | Modification Strategy | Intended Pharmacological Improvement | Rationale |
| Series A: Acetamido Variants | Replace acetyl group with various alkyl/aryl acyl groups | Enhanced target affinity, altered solubility | Modulate lipophilicity and hydrogen-bonding interactions at the binding site. |
| Series B: Phenyl Ring Analogs | Introduce substituents (e.g., -F, -Cl, -OH) on the phenyl ring | Improved metabolic stability, increased potency | Electronic effects of substituents can alter binding affinity and block sites of metabolic attack. |
| Series C: Pyridine Core Analogs | Modify substituents on the picolinic acid ring | Enhanced selectivity, novel target interactions | Altering the core structure can change the overall geometry and chelating properties of the molecule. nih.gov |
Exploration of Novel Biological Targets and Undiscovered Therapeutic Applications
The parent molecule, picolinic acid, is an endogenous catabolite of tryptophan with a range of documented biological activities, including neuroprotective, immunological, and anti-proliferative effects. wikipedia.orgnih.gov It functions as a potent chelating agent for divalent and trivalent metal ions like zinc, iron, and manganese, a property that underpins many of its biological functions. chemicalbook.com This chelating ability allows it to interfere with zinc-dependent enzymes and zinc finger proteins, which are critical for viral replication and cellular homeostasis. nih.gov
Future research on this compound should leverage this foundation to explore novel applications:
Metalloenzyme Inhibition: Many enzymes crucial to disease pathogenesis are metalloenzymes. The compound could be screened against a panel of such enzymes involved in cancer, infectious diseases, or inflammatory disorders to identify novel inhibitory activities.
Kynurenine (B1673888) Pathway Modulation: As a derivative of a key metabolite in the kynurenine pathway, the compound could be investigated for its ability to modulate enzymes within this pathway, such as indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). nih.gov This pathway is a significant target in immuno-oncology and neuroinflammatory diseases.
Anti-inflammatory and Immunomodulatory Effects: Picolinic acid is known to be produced during inflammation and can modulate macrophage activity and cytokine production. chemicalbook.com Investigating whether this compound retains or modifies these immunomodulatory properties could open therapeutic avenues in autoimmune diseases or other inflammatory conditions.
The structural similarity to other biologically active molecules suggests a broad potential for undiscovered therapeutic uses, warranting extensive screening in diverse disease models.
Integration of Multi-Omics Data with Chemical Biology for Deeper Mechanistic Insights
To move beyond identifying what a compound does to understanding how it does it, modern research integrates multiple layers of biological data. The application of "multi-omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful, unbiased approach to elucidate the mechanism of action of this compound. nih.gov
A potential workflow would involve treating a relevant cell model (e.g., a cancer cell line or an immune cell) with the compound and then collecting data across different omics layers.
Transcriptomics (RNA-Seq): Would reveal which genes are turned on or off in response to the compound, highlighting the cellular pathways being perturbed.
Proteomics: Would identify changes in the levels of thousands of proteins, confirming the effects of gene expression changes and revealing post-translational modifications.
Metabolomics: Would measure fluctuations in small-molecule metabolites, providing a real-time snapshot of the cell's metabolic state and how it is altered by the compound.
Integrating these datasets can provide a comprehensive picture of the compound's biological impact. mdpi.com For instance, if transcriptomic data shows the upregulation of genes involved in a specific signaling pathway, proteomic data can confirm the increased expression of the corresponding proteins, and metabolomic data might show changes in the downstream products of that pathway. This integrated approach is crucial for identifying direct molecular targets, understanding off-target effects, and discovering biomarkers to predict treatment response. nih.govmdpi.com
| Omics Layer | Technology | Information Gained | Potential Insight for this compound |
| Transcriptomics | RNA-Sequencing | Differential gene expression | Identification of signaling pathways modulated by the compound. |
| Proteomics | Mass Spectrometry | Changes in protein abundance and modifications | Confirmation of gene expression changes and identification of direct protein targets. |
| Metabolomics | Mass Spectrometry, NMR | Fluctuations in endogenous small molecules | Understanding of the compound's impact on cellular metabolism and energy production. |
| Integrative Analysis | Bioinformatics Tools | Unified view of molecular perturbations | Comprehensive mechanism of action, identification of biomarkers. mdpi.com |
Innovative Synthetic Methodologies for Sustainable and Efficient Compound Production
As research progresses towards potential applications, the need for efficient, scalable, and environmentally friendly methods for synthesizing this compound and its analogs becomes paramount. Traditional multi-step syntheses can be costly, time-consuming, and generate significant chemical waste. Future research should focus on developing innovative synthetic strategies that align with the principles of green chemistry.
Promising areas for innovation include:
Heterogeneous Catalysis: The use of reusable solid catalysts can simplify purification and reduce waste. For example, novel metal-organic frameworks (MOFs) have been developed as highly efficient catalysts for the one-pot synthesis of picolinic acid derivatives at room temperature, offering a sustainable alternative to traditional methods. nih.govnih.govrsc.org
Photoredox Catalysis: Visible-light-driven photocatalysis represents a major advance in organic synthesis, allowing for the formation of complex bonds under mild, transition-metal-free conditions. acs.org This technology could be adapted for the selective functionalization of the pyridine core, providing efficient access to a wide range of analogs.
Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters (temperature, pressure, mixing) compared to batch processing. This can lead to higher yields, improved safety, and easier scalability, making it an ideal platform for the large-scale production of the target compound.
C-H Activation: Direct functionalization of carbon-hydrogen bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. Developing C-H activation strategies for the pyridine and phenyl rings would streamline the synthesis of analogs significantly.
By investing in these modern synthetic methodologies, researchers can ensure a sustainable and efficient supply of this compound for extensive preclinical and potentially clinical investigation.
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 5-(4-Acetamidophenyl)picolinic acid, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling and subsequent acetylation. For example:
Suzuki coupling : React methyl 5-bromopicolinate with 4-acetamidophenylboronic acid using Pd(OAc)₂/PPh₃ or PdCl₂(PPh₃)₂ as catalysts (2–5 mol%), K₂CO₃ as base, and DMF/H₂O as solvent at 80–100°C for 12–24 hours .
Ester hydrolysis : Treat the intermediate with NaOH or LiOH in THF/H₂O to hydrolyze the ester group to the carboxylic acid .
- Optimization strategies :
- Vary catalyst loading (e.g., PdCl₂(PPh₃)₂ at 3 mol% improved yield by 15% in ).
- Use microwave-assisted synthesis to reduce reaction time.
- Monitor reaction progress via TLC or LC-MS to avoid over-hydrolysis.
Q. Which analytical techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm aromatic proton environments and acetamido group integration (e.g., δ 2.1 ppm for CH₃ in acetamido) .
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1700 cm⁻¹ (carboxylic acid C=O) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated m/z 671.269 for porphyrin derivatives in ).
- HPLC-PDA : Quantify purity (>95% recommended for biological assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives across different experimental models?
- Methodological Answer :
- Transcriptomic profiling : Compare gene expression patterns in bacterial strains (e.g., S. haemolyticus) treated with derivatives to identify conserved pathways (e.g., cell wall synthesis inhibition in ).
- Dose-response standardization : Use consistent MIC (Minimal Inhibitory Concentration) protocols across labs, including pH control (e.g., pH 7.4 vs. 6.8 alters solubility ).
- Metabolomic validation : Employ AP-MALDI-MS to detect acid byproducts (e.g., picolinic acid isomers) that may interfere with activity assays .
Q. What catalytic systems show potential for enabling decarboxylative cross-coupling reactions involving this compound?
- Methodological Answer :
- Palladium-based systems : PdCl₂ adducts with phosphine ligands (e.g., N,N-bis-(diphenylphosphanylmethyl)-2-aminopyridine) enable decarboxylative coupling with aryl bromides at 120°C in toluene .
- Copper co-catalysts : CuI (10 mol%) enhances regioselectivity in heteroaromatic coupling (e.g., for quinoline derivatives in ).
- Solvent optimization : DMF improves yields over THF due to better stabilization of Pd intermediates .
Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO/LUMO gaps to predict electron-deficient sites for functionalization (e.g., acetamido group as electron donor in ).
- Molecular docking : Simulate binding affinity to target proteins (e.g., bacterial dihydrofolate reductase) using AutoDock Vina or Schrödinger Suite.
- QSAR models : Correlate substituent effects (e.g., tert-butyl vs. n-butyl in ) with MIC values to prioritize synthetic targets.
Data Contradiction Analysis
Q. Why do some studies report poor solubility of this compound derivatives in aqueous media, while others achieve stable formulations?
- Methodological Answer :
- Counterion screening : Use sodium or potassium salts to improve solubility (e.g., sodium picolinate derivatives in ).
- Co-solvent systems : Optimize DMSO/water ratios (e.g., 10% DMSO for MIC assays in ).
- Crystallography : Analyze crystal packing via X-ray diffraction to identify hydrophobic interactions (e.g., π-stacking in porphyrin analogs in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
